molecular formula C21H22N2O2S2 B2753826 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide CAS No. 1798618-35-5

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide

Cat. No.: B2753826
CAS No.: 1798618-35-5
M. Wt: 398.54
InChI Key: MKESTYUUESYPSW-UHFFFAOYSA-N
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Description

2-phenyl-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22N2O2S2 and its molecular weight is 398.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

Researchers have investigated the synthesis of heterocyclic compounds using related structures, focusing on their chemical properties and reactions. For instance, the work by Mohareb et al. (2004) on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters demonstrates the versatility of similar thiophene-containing compounds in producing a wide range of heterocyclic derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Additionally, the development of new synthetic methods for carbon−sulfur bond formation, as explored by Norris and Leeman (2008) in the context of drug candidate synthesis, highlights the importance of such chemical transformations in pharmaceutical development (Norris & Leeman, 2008).

Biological Activities and Potential Therapeutic Applications

Compounds with structural similarities have been evaluated for various biological activities, which could shed light on the potential research applications of the specific compound . For example, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogs as Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential of thiazole derivatives in addressing infectious diseases (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013). This research path can inspire further investigation into the therapeutic potential of related compounds.

Novel Synthetic Pathways and Drug Design

The exploration of novel synthetic pathways and their application in drug design also constitutes a significant area of research. The study by Sowmya et al. (2018) on the green synthesis of thiophenyl pyrazoles and isoxazoles, adopting 1,3-dipolar cycloaddition methodology, and their antimicrobial activity showcases the innovative approaches to synthesizing bioactive heterocycles (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).

Anticancer and Antimicrobial Studies

The synthesis and evaluation of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents by Gomha, Edrees, and Altalbawy (2016) provide insight into the anticancer potential of thiazole derivatives (Gomha, Edrees, & Altalbawy, 2016). Research in this domain emphasizes the significance of structural modifications to enhance biological activity and develop new therapeutic agents.

Properties

IUPAC Name

N-(oxan-4-yl)-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c24-21(19-15-27-20(22-19)16-5-2-1-3-6-16)23(17-9-12-25-13-10-17)11-8-18-7-4-14-26-18/h1-7,14-15,17H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKESTYUUESYPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.